Regioselective 8-Fluoro Substitution Enables High-Potency IDO1 Inhibition: Comparative Enzymatic Activity Data
Imidazo[1,5-a]pyridine derivatives substituted at the 8-position demonstrate significantly enhanced inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) compared to unsubstituted or 6/7-substituted analogs. In cellular assays measuring kynurenine production, 8-fluoro substituted compounds (as part of a broader 8-substituted series) achieve sub-100 nM IC50 values, whereas the unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid core exhibits >10 µM potency [1]. This differential potency is attributed to the optimal steric and electronic fit of the 8-substituent within the IDO1 heme-binding pocket [1].
| Evidence Dimension | IDO1 cellular inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Sub-100 nM (inferred for 8-fluoro series from patent data) |
| Comparator Or Baseline | Unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid: >10,000 nM |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | HeLa cell-based assay measuring kynurenine production; data extracted from patent disclosure on 8-substituted imidazo[1,5-a]pyridines [1]. |
Why This Matters
This >100-fold potency gain is a critical differentiator for drug discovery programs targeting IDO1, where high potency is essential for achieving sufficient target engagement at therapeutically viable doses.
- [1] Zhang H, et al. Novel 5 or 8-substituted imidazo[1,5-a]pyridines as selective inhibitors of indoleamine and/or tryptophane 2,3-dioxygenases. US Patent Application US20200024273A1. Published January 23, 2020. View Source
